3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .
Synthesis Analysis
While specific synthesis methods for “3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride” were not found, general methods for synthesizing 1,3,4-thiadiazole derivatives involve reactions with carboxylic acid and thiosemicarbazide in the presence of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole derivatives possess a wide range of biological activities. The biological activities of these derivatives are based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Anticancer Activity
Compounds derived from thiadiazole, such as 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid, have shown significant anticancer activities in vitro against different cancer cell lines. This highlights their potential as active cytotoxic agents and opens avenues for further research into their applicability in cancer treatment (Saad & Moustafa, 2011).
Synthesis Methodologies
Innovative synthesis methods have been developed for thiadiazole derivatives, showcasing their versatility in chemical synthesis. For instance, a novel 1,3,4-thiadiazol cyclic polyether compound bearing a hydroxyl functional group was synthesized using dimercapto-1,3,4-thiadiazole, highlighting the compound's potential in forming macrocyclic structures with biological significance (Zhong Yong-ke, 2011).
Biological and Chemical Studies
The luminescent complexes of metals with ligands based on thiadiazole derivatives, such as 3-(thiazol-2-yl carbamoyl) propanoic acid, have been studied for their antibacterial and antifungal potential. Although most complexes showed non-significant activities, their luminescent properties were appreciable, suggesting potential uses in sensing and imaging applications (Kanwal et al., 2020).
Solvent Effects and Molecular Aggregation
Studies on the solvent effects on molecular aggregation of thiadiazole derivatives have provided insights into how these compounds interact in different environments. This research is crucial for understanding the photophysical properties of thiadiazole-based compounds and their potential applications in materials science and biology (Matwijczuk et al., 2016).
Antimicrobial Activities
Thiadiazoles derivatives have also been recognized for their antimicrobial properties. For example, derivatives of 1,3,4-thiadiazole have been studied as antimicrobial agents in cooling fluids, highlighting their potential to combat bacterial growth in industrial applications (Khalid Zain Alabdeen, 2021).
Mechanism of Action
properties
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c8-5(9)2-1-4-7-6-3-10-4;/h3H,1-2H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHYTUEVZXAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.